N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
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Description
N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.369. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C16H18N4O
Molecular Weight: 286.34 g/mol
Structure: The compound features a benzamide structure substituted with a 3,5-dimethylphenyl group and a 5-methyl-1H-1,2,3-triazole moiety. The presence of the triazole ring enhances its biological activity by potentially interacting with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of triazole-benzamide compounds exhibit notable anticancer activities. For instance, a focused library of triazol-1-yl benzamide derivatives was synthesized and evaluated for their ability to inhibit FXIIa, a serine protease involved in the coagulation cascade. One derivative demonstrated nanomolar binding affinity and significant selectivity against other clotting factors, suggesting potential applications in cancer therapies where coagulation modulation is beneficial .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been widely studied. A virtual screening approach identified several compounds with promising antibacterial and antifungal activities. In particular, modifications to the triazole ring and the introduction of various substituents enhanced the activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets:
- Inhibition of Enzymes: The compound may inhibit enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition can lead to antifungal effects .
- Modulation of Coagulation Factors: The ability to inhibit FXIIa indicates that this compound can modulate the coagulation pathway, which may be beneficial in treating conditions associated with excessive clotting or cancer metastasis .
Case Studies
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-8-13(2)10-16(9-12)20-18(23)15-4-6-17(7-5-15)22-14(3)11-19-21-22/h4-11H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPOBQVZGYOVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.